molecular formula C5H4N4O B13129957 [1,2,4]Triazolo[1,5-c]pyrimidin-7-ol

[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol

Cat. No.: B13129957
M. Wt: 136.11 g/mol
InChI Key: ABMJOVZJUVDSSL-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its unique structure, which combines the triazole and pyrimidine rings, making it a versatile scaffold for the development of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-c]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is often carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or acetic acid, to yield the desired triazolopyrimidine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-c]pyrimidin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized triazolopyrimidine compounds .

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]Triazolo[1,5-c]pyrimidin-7-ol serves as a valuable scaffold for the synthesis of various bioactive molecules. Its unique structure allows for the development of compounds with diverse chemical properties and biological activities .

Biology

In biological research, this compound is used to study enzyme inhibition, receptor binding, and other biochemical processes. It has shown potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), making it a promising candidate for cancer research .

Medicine

In medicine, this compound derivatives have been investigated for their potential therapeutic applications, including anticancer, antiviral, and antimicrobial activities. These compounds have demonstrated significant cytotoxicity against various cancer cell lines .

Industry

In the industrial sector, this compound is used in the development of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • [1,2,4]Triazolo[1,5-a]pyrimidine

Uniqueness

Compared to similar compounds, [1,2,4]Triazolo[1,5-c]pyrimidin-7-ol stands out due to its unique combination of the triazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively and its potential for functionalization make it a valuable scaffold for drug development .

Properties

Molecular Formula

C5H4N4O

Molecular Weight

136.11 g/mol

IUPAC Name

3H-[1,2,4]triazolo[1,5-c]pyrimidin-7-one

InChI

InChI=1S/C5H4N4O/c10-5-1-4-6-2-8-9(4)3-7-5/h1-3H,(H,6,8)

InChI Key

ABMJOVZJUVDSSL-UHFFFAOYSA-N

Canonical SMILES

C1=C2N=CNN2C=NC1=O

Origin of Product

United States

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